molecular formula C17H19N3O4 B1376010 2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 1428139-04-1

2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B1376010
CAS No.: 1428139-04-1
M. Wt: 329.35 g/mol
InChI Key: MTVKBEYGFXOUPZ-UHFFFAOYSA-N
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Description

2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes an amino group, a trimethoxyphenyl group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The initial step involves the condensation of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone core.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a nucleophilic substitution reaction using a suitable trimethoxybenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the dihydroquinazolinone core, leading to the formation of tetrahydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-amino-7-(2,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to the specific positioning of the trimethoxyphenyl group, which can influence its biological activity and chemical reactivity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-22-14-5-4-10(15(23-2)16(14)24-3)9-6-12-11(13(21)7-9)8-19-17(18)20-12/h4-5,8-9H,6-7H2,1-3H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVKBEYGFXOUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159847
Record name 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-7-(2,3,4-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-04-1
Record name 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-7-(2,3,4-trimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-7-(2,3,4-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
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2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
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2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

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